REACTION_SMILES
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[B-:23]([F:24])([F:25])([F:26])[F:27].[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH2:28]([n+:29]1[cH:30][cH:31][n:32]([CH3:33])[cH:34]1)[CH3:35].[N:19]([O-:20])=[O:21].[NH2:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][c:7]([O:12][CH3:13])[c:8]2[cH:9][cH:10][cH:11]1.[Na+:22].[OH2:36]>>[c:2]1([F:24])[c:3]2[cH:4][cH:5][cH:6][c:7]([O:12][CH3:13])[c:8]2[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[n+]1ccn(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c(N)cccc12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
|
COc1cccc2c(F)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |